molecular formula C12H15N3O B2884512 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956751-79-4

2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B2884512
CAS No.: 956751-79-4
M. Wt: 217.272
InChI Key: LBEMQCUNQVODFA-UHFFFAOYSA-N
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Description

2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound with a complex structure that includes a pyrazole ring substituted with an amino group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino and methylphenyl groups. The final step involves the addition of the ethan-1-ol moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazole ring or the amino group.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated compound.

Scientific Research Applications

2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-amino-3-methylphenyl)ethan-1-ol: This compound has a similar structure but lacks the pyrazole ring.

    2-amino-2-(3-methylphenyl)ethan-1-ol: Another similar compound with a different arrangement of functional groups.

    (2R)-2-amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol: This compound includes a fluorine atom, which can alter its chemical properties.

Uniqueness

The presence of the pyrazole ring in 2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol distinguishes it from other similar compounds. This ring structure can confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol, also known by its IUPAC name, is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential as an anticancer, anti-inflammatory, and antibacterial agent, making it a subject of interest in medicinal chemistry.

  • Chemical Formula : C₉H₁₃N₃O
  • CAS Number : 956751-79-4
  • Molecular Weight : 165.22 g/mol
  • Purity : 95%
  • Melting Point : Not specified in the sources, but similar pyrazole derivatives typically range between 66°C and 68°C .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

  • Cell Line Studies :
    • The compound has shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with studies indicating a notable reduction in cell viability at certain concentrations .
    • In vivo studies have demonstrated tumor growth inhibition in xenograft models, suggesting its potential as a therapeutic agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

  • In Vitro Studies :
    • IC50 values for COX inhibition have been reported as low as 0.034 µM, indicating strong activity compared to standard anti-inflammatory drugs like celecoxib .
    • Histopathological evaluations in animal models show minimal gastric toxicity, supporting its safety profile for long-term use .

Antibacterial Activity

The antibacterial effects of pyrazole derivatives have been documented against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Mechanism of Action :
    • The antibacterial activity is believed to stem from disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
    • Specific studies have shown that the compound can inhibit the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations.

Case Studies

StudyActivityFindings
AnticancerSignificant reduction in MDA-MB-231 and HepG2 cell viability.
Anti-inflammatoryIC50 = 0.034 µM for COX inhibition; minimal gastric toxicity observed.
AntibacterialEffective against S. aureus and E. coli with micromolar potency.

Molecular Modeling Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression and inflammation. These studies suggest that the compound binds effectively to active sites, potentially enhancing its biological efficacy .

Properties

IUPAC Name

2-[5-amino-3-(2-methylphenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-4-2-3-5-10(9)11-8-12(13)15(14-11)6-7-16/h2-5,8,16H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEMQCUNQVODFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=C2)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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